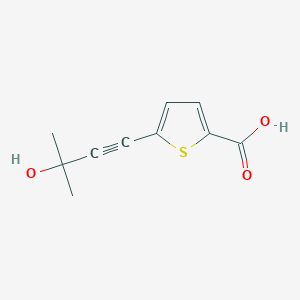

5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid

説明

IUPAC Nomenclature and Systematic Classification

The compound is systematically named 5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid under IUPAC guidelines. The name reflects:

- A thiophene ring (a five-membered heterocycle with one sulfur atom) substituted at position 2 by a carboxylic acid group (–COOH).

- A 3-hydroxy-3-methylbut-1-yn-1-yl substituent at position 5, comprising a terminal alkyne (–C≡C–) bonded to a tertiary alcohol (–C(OH)(CH₃)₂).

The numbering prioritizes the carboxylic acid group (higher seniority than hydroxyl or alkyne), ensuring the thiophene carbon bearing –COOH is position 2.

Molecular Formula and Structural Isomerism Analysis

Molecular formula : $$ \text{C}{10}\text{H}{10}\text{O}_{3}\text{S} $$.

Structural Isomerism Considerations:

Positional Isomerism :

Functional Group Tautomerism :

Key Structural Features:

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound is limited, insights can be inferred from analogous structures:

Predicted Crystallographic Behavior:

Conformational Analysis:

Hydrogen Bonding Network:

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| O–H (alcohol) ⋯ O=C | ~2.7 | 150–160 |

| Carboxylic acid dimer | ~2.6 | 170–180 |

These interactions stabilize the crystal lattice and reduce solubility in nonpolar solvents.

特性

IUPAC Name |

5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c1-10(2,13)6-5-7-3-4-8(14-7)9(11)12/h3-4,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYYVOWGEQQGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=C(S1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428364 | |

| Record name | 5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886505-51-7 | |

| Record name | 5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydroxy-Methylbutynyl Group: This step involves the addition of the hydroxy-methylbutynyl group to the thiophene ring. This can be achieved through various methods, including Sonogashira coupling or other palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

化学反応の分析

Types of Reactions

5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The alkyne group can be reduced to form an alkene or alkane.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted thiophene derivatives.

科学的研究の応用

Organic Synthesis

5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid serves as a versatile building block in organic synthesis. Its structure allows chemists to create complex organic molecules efficiently, making it valuable in the development of new synthetic pathways and compounds. The compound's ability to undergo various chemical reactions enhances its utility in synthesizing derivatives that may possess unique properties or biological activities .

Pharmaceutical Development

The compound has been explored for its potential medicinal properties, particularly in drug development targeting specific biological pathways. Research indicates that it may be effective against certain viral infections, including Hepatitis C Virus (HCV). In a patent application, methods were described for using this compound to inhibit HCV polymerase activity, suggesting its potential as a therapeutic agent . Additionally, the compound's structural features may allow for modifications that enhance its pharmacological profile, making it a candidate for further investigation in medicinal chemistry .

Material Science

In material science, this compound is utilized in the development of advanced materials such as conductive polymers and organic semiconductors. These materials are essential for various electronic applications, including flexible electronics and renewable energy technologies like solar cells. The compound's unique electronic properties contribute to improved performance in these applications, making it a focal point of research in sustainable materials .

Research in Photovoltaics

The compound's distinctive properties make it an attractive candidate for photovoltaic applications. Its incorporation into solar cell materials has been shown to enhance energy conversion efficiency. Studies have focused on optimizing the structural characteristics of this compound to improve light absorption and charge transport within solar cells, contributing to advancements in renewable energy technologies .

Biochemical Research

In biochemical research, this compound is investigated for its interactions with biological systems. Research has shown that it can influence enzyme activity and cellular processes, providing insights into metabolic pathways and potential therapeutic targets. Understanding these interactions can lead to breakthroughs in biotechnology and the development of novel biocatalysts or drugs .

Case Study 1: Antiviral Activity

A study published in a patent application demonstrated the efficacy of this compound against HCV by inhibiting polymerase activity. This finding highlights the compound's potential as a lead structure for antiviral drug development.

Case Study 2: Conductive Polymers

Research has shown that incorporating this compound into conductive polymer matrices can significantly enhance electrical conductivity and mechanical flexibility, making it suitable for use in next-generation electronic devices.

作用機序

The mechanism of action of 5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and carboxylic acid groups can form hydrogen bonds with target molecules, while the thiophene ring can participate in π-π interactions.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Thiophene-2-carboxylic Acid Derivatives

The following table summarizes key structural differences and similarities among the target compound and its analogs:

Key Observations:

- Alkyne vs.

- Hydroxyl Group Impact: The 3-hydroxy group in the target compound increases hydrophilicity compared to non-hydroxylated analogs like 5-(4-bromophenyl)thiophene-2-carbothioate, which has a clogP > 3 .

- Ester vs. Carboxylic Acid : Methyl ester derivatives (e.g., compound 16) are typically more lipophilic than carboxylic acids, affecting bioavailability and metabolic stability .

Pharmacological and Physicochemical Properties

Lipophilicity and Bioactivity:

- Lipophilicity Trends : Thiophene derivatives with aryl groups (e.g., 4-bromophenyl) exhibit higher clogP values (~3–4) compared to hydroxylated alkynes, which are more polar . This aligns with findings in , where lipophilicity correlated with antiproliferative activity in A431 cells.

- Anticancer Activity : Pyrrolopyrimidine-thiophene hybrids (e.g., compound 19b) show IC50 values < 1 μM against cancer cells, attributed to heterocyclic moieties enhancing target binding . The target compound’s hydroxyl-alkyne group may modulate solubility and target engagement differently.

- Anti-inflammatory Potential: Analogous 5-substituted benzo[b]thiophenes demonstrated potent anti-inflammatory effects, suggesting the thiophene core is critical for this activity .

生物活性

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid is a thiophene derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The compound has the molecular formula and a molecular weight of approximately 210.25 g/mol. Its structure features a thiophene ring substituted with a hydroxyalkyne and a carboxylic acid group, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. The compound was evaluated against various Gram-positive bacteria and fungi, showing promising results.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Methicillin-resistant Staphylococcus aureus | 64 µg/mL |

| Other Thiophene Derivatives | Candida auris | 16 µg/mL |

| Clostridioides difficile | 16 µg/mL |

The above table summarizes findings from various studies indicating that this compound exhibits significant antibacterial activity against resistant strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of thiophene derivatives has also been investigated. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study: Cytotoxic Effects

In a study assessing the cytotoxic effects of various thiophene derivatives on cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), this compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents .

Table 2: Cytotoxicity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 15 |

| Other Thiophene Derivatives | MCF-7 | 20 |

This data suggests that the compound may serve as a lead structure for developing new anticancer therapies .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. For instance, molecular docking studies have indicated that it binds effectively to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Q & A

Q. What are the established synthetic routes for preparing 5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with propargyl alcohol derivatives. A common strategy is Sonogashira coupling to introduce the 3-hydroxy-3-methylbut-1-yn-1-yl group, followed by acid deprotection. Key parameters include:

- Catalyst selection (e.g., Pd(PPh₃)₄/CuI for Sonogashira coupling) .

- Solvent optimization (e.g., DMF or THF for stability of alkyne intermediates) .

- Temperature control (60–80°C for coupling efficiency) .

Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the product .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR to verify substituent positions. For example, the thiophene proton at C3 appears as a singlet δ 7.2–7.5 ppm, while the hydroxy group shows a broad peak δ 2.5–3.0 ppm .

- Melting Point : Consistency with literature values (e.g., 200–201°C for related thiophene-carboxylic acids) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~ 239.1 g/mol).

- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for thiophene-carboxylic acid derivatives?

Methodological Answer: Discrepancies often arise from assay variability or structural modifications. Solutions include:

- Dose-Response Curves : Compare IC₅₀ values across multiple assays (e.g., MTT vs. SRB for cytotoxicity) .

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing the hydroxy group with methoxy) to isolate contributing factors .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or tyrosine kinases .

For example, derivatives with electron-withdrawing groups on the thiophene ring show enhanced antibacterial activity, while bulky substituents reduce solubility .

Q. How can crystallographic data refine the understanding of this compound’s conformational stability?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement to determine bond angles and torsion angles, particularly for the alkyne-hydroxy group .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and hydroxy groups) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~220°C for similar compounds) .

For instance, steric hindrance from the 3-methyl group may induce non-planar conformations, affecting packing efficiency .

Q. What methodologies are effective for analyzing the compound’s pharmacokinetic properties in vitro?

Methodological Answer:

- Lipophilicity (LogP) : Measure via shake-flask method (expected LogP ~2.5 due to carboxylic acid and alkyne) .

- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify degradation via HPLC .

- Caco-2 Permeability Assay : Assess intestinal absorption using monolayers (Papp < 1×10⁻⁶ cm/s indicates poor bioavailability) .

- CYP450 Inhibition : Screen against CYP3A4 and CYP2D9 isoforms using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。